

Application Note: Pharmacodynamic Profiling of FLT3 Inhibition in MOLM-13 AML Models

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Compound of Interest

Compound Name: *Flt-3 Inhibitor II*

CAS No.: 896138-40-2

Cat. No.: B3064228

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Abstract

This application note provides a validated protocol for assessing the efficacy of **Flt-3 Inhibitor II** in MOLM-13 cells using Western Blot analysis. The MOLM-13 cell line, harboring the FLT3-ITD (Internal Tandem Duplication) mutation, serves as a critical model for high-risk Acute Myeloid Leukemia (AML). This guide details the experimental workflow to quantify the inhibition of FLT3 autophosphorylation and the subsequent downregulation of downstream effectors, specifically STAT5, ERK, and AKT.[1]

Biological Context & Mechanism[2][3][4][5][6][7]

The MOLM-13 Model

MOLM-13 cells are derived from the peripheral blood of a patient with AML (FAB M5a). They are heterozygous for the FLT3-ITD mutation.

- **Pathology:** The ITD mutation leads to constitutive, ligand-independent dimerization and phosphorylation of the FLT3 receptor.

- **Significance:** This constitutive activity drives aberrant proliferation and survival via the STAT5, RAS/MAPK, and PI3K/AKT pathways.

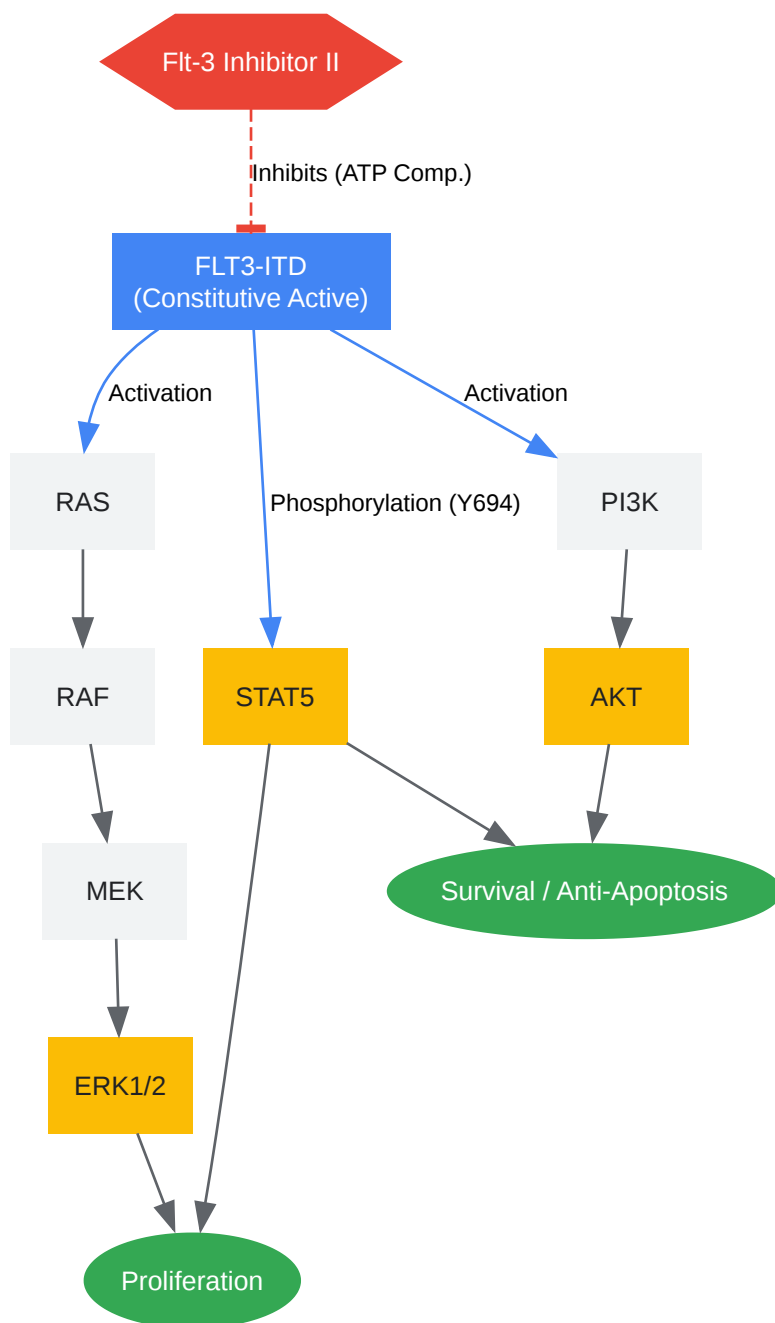
Flt-3 Inhibitor II

Flt-3 Inhibitor II (Calbiochem/Merck; CAS 896138-40-2) is a cell-permeable, symmetrical indolylmethanone kinase inhibitor.

- **Selectivity:** It is highly selective for FLT3 over other kinases like PDGFR or c-KIT.
- **Potency:** It exhibits an IC₅₀ of ~40 nM for FLT3 autophosphorylation in cellular assays.[2]
- **Mechanism:** It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase domain, thereby preventing the transfer of phosphate groups to tyrosine residues.

Signaling Pathway Visualization

The following diagram illustrates the constitutive signaling network in MOLM-13 cells and the intervention point of **Flt-3 Inhibitor II**.



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Figure 1: FLT3-ITD signaling cascade showing key downstream effectors (STAT5, ERK, AKT) targeted for analysis.

Experimental Design

To rigorously validate target engagement, a Dose-Response experiment is recommended over a single-point assay.

Treatment Variables

Variable	Recommendation	Rationale
Dose Range	0, 10, 50, 100, 500 nM	Covers the IC50 (~40 nM) to observe the transition from active to inhibited states.
Incubation Time	90 Minutes	Phosphorylation events are rapid. Long incubations (>6h) may trigger secondary apoptosis, degrading total protein levels and confounding results.
Control	DMSO (Vehicle)	Matches the solvent concentration of the highest drug dose (must be <0.1%). ^[3]

Materials & Reagents

Cell Culture^[9]

- Basal Medium: RPMI-1640.
- Supplement: 10% Fetal Bovine Serum (FBS) (Heat Inactivated).
- Note: MOLM-13 are suspension cells. Do not use trypsin.

Lysis Buffer (RIPA Modified)

Standard RIPA buffer must be supplemented immediately before use to prevent rapid dephosphorylation during lysis.

- Protease Inhibitors: Aprotinin, Leupeptin, PMSF.
- Phosphatase Inhibitors (CRITICAL):
 - Sodium Orthovanadate (Na₃VO₄): 1 mM final (targets Tyrosine phosphatases).

- Sodium Fluoride (NaF): 10 mM final (targets Serine/Threonine phosphatases).

Primary Antibodies

Target	Phospho-Site	Host	Significance
p-FLT3	Tyr591 (or Tyr589)	Rabbit	Direct target engagement marker. [4]
p-STAT5	Tyr694	Rabbit	Primary downstream driver of FLT3-ITD oncogenicity.
p-ERK1/2	Thr202/Tyr204	Rabbit	MAPK pathway activity.[4]
p-AKT	Ser473	Rabbit	PI3K/Survival pathway activity.
Total FLT3	N/A	Mouse/Rabbit	Loading control to prove protein degradation isn't the cause of signal loss.
GAPDH/Actin	N/A	Mouse	Global loading control.

Detailed Protocol

Phase 1: Preparation and Treatment

- Seeding:
 - Seed MOLM-13 cells at a density of 1.0×10^6 cells/mL in 6-well plates (2 mL per well).
 - Allow cells to recover for 12–24 hours at 37°C, 5% CO₂.
 - Expert Tip: Ensure cells are in the logarithmic growth phase (viability >90%) before treatment.
- Drug Preparation:

- Reconstitute **Flt-3 Inhibitor II** in DMSO to a 10 mM stock.
- Prepare 1000x working stocks to avoid high DMSO content in culture.
- Example: For 50 nM final concentration, add 2 μ L of a 50 μ M stock to 2 mL of media.
- Incubation:
 - Add the inhibitor to the wells.[3] Swirl gently to mix.
 - Incubate for 90 minutes at 37°C.

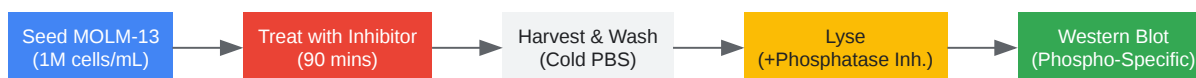
Phase 2: Lysis and Protein Extraction[8]

- Harvesting:
 - Transfer cell suspension to pre-cooled 15 mL tubes.
 - Centrifuge at 300 x g for 5 minutes at 4°C.
 - Aspirate supernatant carefully (pellet is loose).
- Washing:
 - Resuspend pellet in 1 mL ice-cold PBS.
 - Centrifuge at 300 x g for 5 minutes at 4°C. Aspirate PBS.
- Lysis:
 - Add 100–150 μ L of ice-cold Lysis Buffer (with fresh phosphatase inhibitors) to the pellet.
 - Incubate on ice for 20 minutes, vortexing every 5 minutes.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.
 - Transfer supernatant to a fresh, chilled tube.

Phase 3: Western Blotting[9]

- Quantification: Determine protein concentration (BCA Assay). Normalize samples to load 20–30 µg of protein per lane.
- Electrophoresis: Use 4–12% Bis-Tris gradient gels for optimal separation of FLT3 (130–160 kDa) and STAT5 (90 kDa).
- Transfer: Transfer to PVDF or Nitrocellulose membrane.
- Blocking: Block with 5% BSA in TBST for 1 hour at Room Temperature (RT).
 - Note: Do NOT use non-fat dry milk for phospho-antibodies (casein interferes with phospho-tyrosine detection).
- Primary Antibody: Incubate overnight at 4°C with gentle shaking.
- Detection: Use HRP-conjugated secondary antibodies and ECL substrate.[3]

Workflow Visualization



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Figure 2: Step-by-step experimental workflow for pharmacodynamic profiling.[4][5][6]

Anticipated Results & Data Interpretation

Target	Expected Result (at >50 nM Dose)	Interpretation
p-FLT3 (Tyr591)	Significant Decrease	Confirms the drug is binding FLT3 and blocking autophosphorylation.
p-STAT5 (Tyr694)	Near Complete Ablation	STAT5 is the most sensitive downstream marker in FLT3-ITD cells. Loss of signal confirms pathway shutdown.
p-ERK / p-AKT	Moderate Decrease	These pathways have redundant inputs. Partial inhibition is expected but may not be as total as STAT5.
Total FLT3	Unchanged	Confirms that signal loss is due to inhibition, not protein degradation.
PARP (Cleaved)	Absent/Low	At 90 minutes, apoptosis should be minimal. If Cleaved PARP is high, the cells may be stressed or the incubation was too long.

Troubleshooting:

- High Background: Ensure blocking was done with BSA, not Milk. Increase washing steps (TBST).
- No Phospho-Signal: Verify the addition of Sodium Orthovanadate to the lysis buffer. Phosphatases are extremely active in AML cells.

References

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(Describes the synthesis and characterization of **Flt-3 Inhibitor II/Compound 20**).

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